molecular formula C8H8O3 B052013 2,4-Dihydroxy-3-methylbenzaldehyde CAS No. 6248-20-0

2,4-Dihydroxy-3-methylbenzaldehyde

Cat. No. B052013
CAS RN: 6248-20-0
M. Wt: 152.15 g/mol
InChI Key: AOPMHYFEQDBXPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds closely related to 2,4-Dihydroxy-3-methylbenzaldehyde involves several steps, often starting from non-aromatic precursors. For example, the synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, a probe used in the synthesis of biologically relevant molecules, is achieved in multiple steps, including cyclisation, aromatisation, formylation, Baeyer–Villiger oxidation, hydrolysis, methylation, ortho-formylation, and selective demethylation (Collins et al., 2016). Similar compounds, such as 3,4-dihydroxybenzaldehyde, have been synthesized from vanillin through demethylation, achieving high yields and purity (Zhao Shi-kui, 2006).

Molecular Structure Analysis While specific studies on the molecular structure of 2,4-Dihydroxy-3-methylbenzaldehyde are not available, related compounds show complex molecular structures. For instance, in the case of 2-hydroxybenzaldehydes, reactions with alkynes, alkenes, or allenes demonstrate intricate molecular interactions and selectivity based on substituents and functional groups (Kokubo et al., 1999).

Chemical Reactions and Properties 2,4-Dihydroxybenzaldehyde and its derivatives participate in various chemical reactions. For example, 2-hydroxybenzaldehydes react efficiently with alkynes in the presence of a rhodium-based catalyst system to produce 2-alkenoylphenols (Kokubo et al., 1999). Also, selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation has been reported, demonstrating the reactivity of these compounds towards halogenation (Dubost et al., 2011).

Physical Properties Analysis The physical properties of 2,4-Dihydroxy-3-methylbenzaldehyde are not explicitly detailed in the literature. However, studies on similar compounds, such as 3,4-dihydroxybenzaldehyde, synthesized from catechol and glyoxylic acid, offer insights into the physical properties of these types of compounds, which include solubility, melting points, and stability under various conditions (Li Yao-xian, 2008).

Chemical Properties Analysis The chemical properties of 2,4-Dihydroxy-3-methylbenzaldehyde, similar to its structural analogs, are characterized by their reactivity in various chemical reactions. As an example, the methylation of 3,4-dihydroxybenzaldehyde to form vanillin and isovanillin in aqueous solution provides insight into the electrophilic substitution reactions these compounds can undergo (Sugata et al., 1989).

Scientific Research Applications

  • Synthesis of Value-Added Chemicals : It is used in the synthesis of value-added chemicals through selective conversion processes, such as the formation of methylbenzaldehydes from ethanol on hydroxyapatite catalysts (Moteki, Rowley, & Flaherty, 2016).

  • Catalytic Oxidation : Employed in catalytic oxidation reactions, such as the copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water, producing high yields of products like 4-methylbenzaldehyde (Wu et al., 2016).

  • Electrocatalytic Activity : Investigated for its electrocatalytic properties, particularly in the electrodeposition of redox-active films of dihydroxybenzaldehydes and their analogs, showing potential in biosensor applications (Pariente et al., 1996).

  • Selective Synthesis Processes : Applied in selective synthesis processes, like the synthesis of crotylbenzaldehydes and 2-methylformyl-chromans (Ahluwalia, Singh, & Singh, 1984).

  • Biological Applications : Explored for biological applications, such as the synthesis of 4-hydroxy-3-methylchalcone and its antibacterial activity test (Hapsari et al., 2018).

  • Production of Benzaldehyde Derivatives : Used in the production of various benzaldehyde derivatives, including novel structures from mangrove endophytic fungi (Shao et al., 2009).

  • Optical Material Research : Employed in optical material research, such as the study of nonlinear optical properties of related molecules (Jayareshmi, Robert, & Aruldhas, 2021).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2,4-dihydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-7(10)3-2-6(4-9)8(5)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPMHYFEQDBXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064161
Record name Benzaldehyde, 2,4-dihydroxy-3-methyl-
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-3-methylbenzaldehyde

CAS RN

6248-20-0
Record name 2,4-Dihydroxy-3-methylbenzaldehyde
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Record name 2,4-Dihydroxy-3-methylbenzaldehyde
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Record name Benzaldehyde, 2,4-dihydroxy-3-methyl-
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Record name Benzaldehyde, 2,4-dihydroxy-3-methyl-
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Record name 2,4-dihydroxy-3-methylbenzaldehyde
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Record name 2,4-DIHYDROXY-3-METHYLBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (80 mL, 0.86 mol) was added to a stirred mixture of N-methylformanilide (102 mL, 0.82 mol) in ether (250 mL). The mixture was stirred for 1 hour at room temperature and then cooled in ice. 2-Methyl resorcinol (Aldrich, 100 g, 0.81 mol) was added and the mixture was allowed to warm to room temperature while stirring overnight. The precipitated intermediate product was collected by filtration and rinsed with ether (3×). the intermediate was hydrolyzed by dissolving in a mixture of acetone (250 mL) and water (250 mL) and stirring for 30 minutes. Water (2 L) was added, the mixture was brought to a boil, and then allowed to cool and deposit crystalline product. This was recrystallized a second time from water (4 L) to afford pure product (70 g, 57%). M.p. 150° C. (Lit. 152°-3° C. [W. Baker et al., J. Chem. Soc., 2834-5 (1949). ]. NMR (DMSO-d6): δ 1.973 (s, 3H), 6.551 (d, J=8.5 hz, 1H), 7.428 (d, J-8.5 hz, 1H), 9.703 (s, 1H), 10.745 (s, 1H), and 11.592 (s, 1H).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Yield
57%

Synthesis routes and methods II

Procedure details

To an ice-cooled solution of POCl3 (4.9 g, 32.2 mmol) in dry DMF (10.0 mL, 64.4 mmol) was slowly added a solution of 2-methylresorcinol (2.0 g, 16.1 mmol) in dry DMF (5.0 mL). After stirring at room temperature for 12 h, the mixture was cooled to 0° C. and then carefully treated with iced water (15 mL). 2 M sodium hydroxide was added to adjust pH to 10. The resulting mixture was heated to reflux for 10 min. Then, the mixture was acidified by 3 M HCl (pH=3). The resulting solid was collected by filtration, and the precipitate was washed with water (10 mL×3). The obtained orange solid (4.0 g, 46%) was dried in vacuo and used for the next reaction without further purification. 1H-NMR (DMSO-d6, 400 MHz): δ9.71 (1H, s), 7.43 (1H, d, J=8.5 Hz), 6.55 (1H, d, J=8.5 Hz), 1.97 (3H, s).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Phosphorus oxychloride (8.0 mL, 86 mmol) was added dropwise with stirring to DMF (26 mL, 0.336 mol) the temperature being kept at 10-20° C. This reagent was slowly added to a solution of 2-methylresorcinol (4.84 g, 39 mmol) in 26 mL DMF at 20-30° C. After 30 min the reaction mixture was poured in 2 M aq. NaOH (200 ml), extracted with Et2O (2×100 mL), aqueous phase was neutralized with 5N aq. HCl, the product was extracted with Et2O (2×200 mL), dried and evaporated. The residue was separated on SiO2 (100 g) column, hexane-EtOAc (0 to 20% v/v). Yield 4.1 g (27 mmol, 69%) as white solid. 1H NMR (300 MHz, DMSO): δ 11.61 (s, 1H), 10.79 (s, 1H), 9.71 (s, 1H), 7.43 (d, J=8.4 Hz, 1H), 6.55 (d, J=8.5 Hz, 1H), 1.97 (s, 3H).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step Two
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
Quantity
26 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Dihydroxy-3-methylbenzaldehyde
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Reactant of Route 6
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2,4-Dihydroxy-3-methylbenzaldehyde

Citations

For This Compound
92
Citations
C Shao, C Wang, M Wei, Z Jia, Z She, Y Lin - Chemistry of natural …, 2009 - Springer
Two new benzaldehyde derivatives, 6-ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde (1), 6-ethyl-2,4-dihydroxy-3-methylbenzaldehyde (2), together with 2, 4-dihydroxy-3,6-…
Number of citations: 8 link.springer.com
X Wang, JG Sena Filho, AR Hoover… - Journal of natural …, 2010 - ACS Publications
Chemical epigenetic manipulation of Penicillium citreonigrum led to profound changes in the secondary metabolite profile of its guttate. While guttate from control cultures exhibited a …
Number of citations: 183 pubs.acs.org
FD KONG - Chinese Traditional and Herbal Drugs, 2018 - pesquisa.bvsalud.org
Objective To study the secondary metabolites of the marine fungus Penicillium sp. SCS-KFD16. Methods The metabolites were isolated and purified by silica gel, ODS column, and …
Number of citations: 1 pesquisa.bvsalud.org
HC Wang, TY Ke, YC Ko, JJ Lin, JS Chang, YB Cheng - Marine Drugs, 2021 - mdpi.com
To discover the new medical entity from edible marine algae, our continuously natural product investigation focused on endophytes from marine macroalgae Grateloupia sp. Two new …
Number of citations: 6 www.mdpi.com
JP Lambooy - Journal of the American Chemical Society, 1956 - ACS Publications
By the use of the 2, 4-dihydroxymethylphenylalanines it has become possible to propose a theory for the sites of the linkages which exist between tyrosinase from the potato and a …
Number of citations: 34 pubs.acs.org
CY Li, IW Lo, YP Hsueh, YM Chung… - Israel Journal of …, 2019 - Wiley Online Library
Epigenetic Manipulation Induces the Production of Coumarin‐Type Secondary Metabolite from Arthrobotrys foliicola - Li - 2019 - Israel Journal of Chemistry - Wiley Online Library Skip …
Number of citations: 8 onlinelibrary.wiley.com
BH Xiao, ZG She, XL Lei, B Chen… - Zhong yao cai …, 2011 - europepmc.org
Methods The compounds were isolated by chromatographic technique. The structures were identified by comprehensive physic-chemical properties and spectral methods. Results Five …
Number of citations: 4 europepmc.org
VK Ahluwalia - 2013 - books.google.com
The intermediates described in this book include different types of phenols, aldehydes, carboxylic acids and ketones (acetophenones, w-substituted acetophenones, propiophenones, …
Number of citations: 58 books.google.com
CJ Zheng, LL Xu, YY Li, T Han, QY Zhang… - Applied microbiology …, 2013 - Springer
Two strains of endophytic fungi, Penicillium melinii Yuan-25 and Penicillium janthinellum Yuan-27, with strong anti-Pyricularia oryzae activity, were obtained from the roots of Panax …
Number of citations: 57 link.springer.com
C Almeida, E Eguereva, S Kehraus… - Journal of natural …, 2013 - ACS Publications
From the marine sponge-derived fungus Stachylidium sp. six novel phthalide-related compounds, cyclomarinone (1), maristachones A–E (2–5), and marilactone (6), were isolated. The …
Number of citations: 15 pubs.acs.org

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